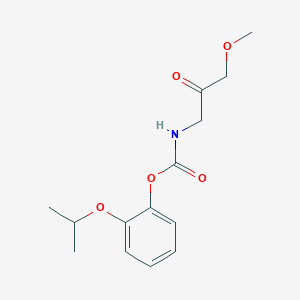
2,3,5-Triiodobenzoic acid dimethylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylazanium; 2,3,5-triiodobenzoate is a chemical compound with the molecular formula C9H10I3NO2. It is known for its unique structure, which includes three iodine atoms attached to a benzoate ring. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethylazanium; 2,3,5-triiodobenzoate typically involves the reaction of 2,3,5-triiodobenzoic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 2,3,5-Triiodobenzoic Acid: This is achieved by iodination of benzoic acid using iodine and an oxidizing agent.
Reaction with Dimethylamine: The 2,3,5-triiodobenzoic acid is then reacted with dimethylamine in the presence of a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of dimethylazanium; 2,3,5-triiodobenzoate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylazanium; 2,3,5-triiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different iodinated derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethylazanium; 2,
Eigenschaften
CAS-Nummer |
17601-49-9 |
|---|---|
Molekularformel |
C9H10I3NO2 |
Molekulargewicht |
544.89 g/mol |
IUPAC-Name |
dimethylazanium;2,3,5-triiodobenzoate |
InChI |
InChI=1S/C7H3I3O2.C2H7N/c8-3-1-4(7(11)12)6(10)5(9)2-3;1-3-2/h1-2H,(H,11,12);3H,1-2H3 |
InChI-Schlüssel |
ZHPOHJJDIBVQHS-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH2+]C.C1=C(C=C(C(=C1C(=O)[O-])I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)
